Cas no 1696142-12-7 (4-(3-Bromophenyl)-3-methylazetidin-2-one)

4-(3-Bromophenyl)-3-methylazetidin-2-one is a brominated azetidinone derivative with a molecular formula of C10H10BrNO. This compound features a β-lactam (azetidin-2-one) core, which is structurally significant in medicinal chemistry due to its role as a pharmacophore in antibiotics and enzyme inhibitors. The presence of a 3-bromophenyl substituent enhances its utility as an intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The methyl group at the 3-position contributes to steric and electronic modulation, making it valuable for structure-activity relationship studies. Its high purity and well-defined structure ensure reproducibility in research applications, particularly in pharmaceutical and agrochemical development.
4-(3-Bromophenyl)-3-methylazetidin-2-one structure
1696142-12-7 structure
Product Name:4-(3-Bromophenyl)-3-methylazetidin-2-one
CAS No:1696142-12-7
MF:C10H10BrNO
MW:240.09650182724
CID:5747167
PubChem ID:108416250
Update Time:2025-06-10

4-(3-Bromophenyl)-3-methylazetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1696142-12-7
    • 4-(3-Bromophenyl)-3-methylazetidin-2-one
    • EN300-1278321
    • Inchi: 1S/C10H10BrNO/c1-6-9(12-10(6)13)7-3-2-4-8(11)5-7/h2-6,9H,1H3,(H,12,13)
    • InChI Key: ADOGPCQZFTXIBG-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1C(C)C(N1)=O

Computed Properties

  • Exact Mass: 238.99458g/mol
  • Monoisotopic Mass: 238.99458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 29.1Ų

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Additional information on 4-(3-Bromophenyl)-3-methylazetidin-2-one

Introduction to 4-(3-Bromophenyl)-3-methylazetidin-2-one (CAS No. 1696142-12-7) and Its Emerging Applications in Chemical Biology

The compound 4-(3-Bromophenyl)-3-methylazetidin-2-one (CAS No. 1696142-12-7) represents a significant advancement in the realm of heterocyclic chemistry, particularly within the azetidinone scaffold. This molecule, characterized by its brominated phenyl ring and methyl-substituted nitrogen, has garnered considerable attention due to its versatile structural features and potential biological activities. The presence of the bromine atom at the 3-position of the phenyl ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.

In recent years, the exploration of azetidinones has expanded dramatically, driven by their unique pharmacophoric properties. These cyclic amides exhibit a broad spectrum of biological functions, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in 4-(3-Bromophenyl)-3-methylazetidin-2-one not only influences its physicochemical properties but also modulates its interaction with biological targets. This compound’s ability to serve as a precursor for more complex derivatives has positioned it as a cornerstone in medicinal chemistry research.

One of the most compelling aspects of 4-(3-Bromophenyl)-3-methylazetidin-2-one is its role in the development of novel therapeutic agents. The bromine substituent at the phenyl ring allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of biaryl structures prevalent in many bioactive molecules. Additionally, the azetidinone core can be modified to introduce various pharmacologically relevant groups, enhancing binding affinity and selectivity.

Recent studies have highlighted the potential of 4-(3-Bromophenyl)-3-methylazetidin-2-one in addressing neurological disorders. Its structural motif is reminiscent of several known neuroactive compounds, suggesting that it may interact with specific neurotransmitter receptors or enzymes involved in cognitive function and neuroprotection. Preliminary in vitro assays have demonstrated promising results in modulating pathways associated with Alzheimer’s disease and Parkinson’s disease, although further investigation is warranted to elucidate its exact mechanism of action.

The compound’s utility extends beyond neurological applications. Its incorporation into kinase inhibitors has shown promise in oncology research. The bromine atom facilitates palladium-catalyzed reactions that can introduce diverse pharmacophores, allowing for the design of molecules that target aberrant signaling pathways in cancer cells. Early preclinical data indicate that derivatives of 4-(3-Bromophenyl)-3-methylazetidin-2-one exhibit potent inhibitory effects on certain tyrosine kinases, making them candidates for further development as anticancer agents.

From a synthetic perspective, 4-(3-Bromophenyl)-3-methylazetidin-2-one serves as an excellent building block for constructing more intricate scaffolds. The combination of bromine and methyl groups provides multiple handles for chemical manipulation, enabling chemists to explore diverse structural variations efficiently. This flexibility is particularly valuable in high-throughput screening campaigns aimed at identifying novel bioactive compounds.

The pharmacokinetic profile of 4-(3-Bromophenyl)-3-methylazetidin-2-one is another area of active interest. Researchers are evaluating its solubility, stability, and metabolic fate to optimize its delivery and bioavailability. Advances in computational modeling have allowed for predictive studies on how structural modifications might influence these properties, streamlining the drug discovery process.

In conclusion, 4-(3-Bromophenyl)-3-methylazetidin-2-one (CAS No. 1696142-12-7) stands out as a multifaceted compound with significant potential across multiple domains of chemical biology and drug development. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications and derivatives, this molecule is poised to play an increasingly pivotal role in advancing therapeutic strategies for a wide range of diseases.

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